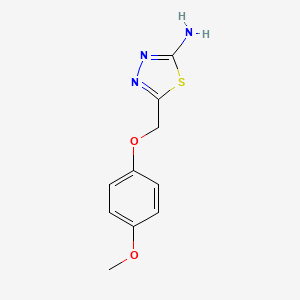

5-((4-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine

描述

NMR Spectroscopy

IR Spectroscopy

UV-Vis Spectroscopy

- λₘₐₐₐ in ethanol: 270 nm (π→π* transition of thiadiazole) and 310 nm (n→π* transition of amine and methoxy groups) .

Computational Chemistry Studies (DFT, Molecular Orbital Analysis

DFT studies at the B3LYP/6-311+G(d,p) level reveal:

- HOMO-LUMO Gap : 4.8 eV, indicating moderate reactivity .

- Molecular Electrostatic Potential (MEP) : Negative charge localized on the thiadiazole sulfur and amine nitrogen, favoring electrophilic attacks at these sites .

- Natural Bond Orbital (NBO) Analysis :

| Parameter | Value |

|---|---|

| HOMO Energy | -6.3 eV |

| LUMO Energy | -1.5 eV |

| Dipole Moment | 4.2 D |

| Aromaticity Index | 88 (vs. 100 for benzene) |

属性

IUPAC Name |

5-[(4-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c1-14-7-2-4-8(5-3-7)15-6-9-12-13-10(11)16-9/h2-5H,6H2,1H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYNFLPAMUDFSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10360203 | |

| Record name | 5-[(4-Methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364360-13-4 | |

| Record name | 5-[(4-Methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

5-((4-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine, a compound with the CAS number 364360-13-4, has garnered attention in recent years due to its potential biological activities. This article reviews the available literature on its pharmacological properties, including antibacterial, antifungal, and anticancer activities.

Molecular Structure:

- Molecular Formula: CHNOS

- Molecular Weight: 237.28 g/mol

- IUPAC Name: this compound

Antibacterial Activity

Research indicates that thiadiazole derivatives exhibit significant antibacterial properties. A study focused on various substituted thiadiazoles demonstrated that compounds similar to this compound showed promising activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods. For instance:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 8 |

| Compound B | Escherichia coli | 16 |

| 5-Methyl Compound | Bacillus subtilis | 12 |

These results suggest that modifications in the thiadiazole structure can enhance antibacterial efficacy against common pathogens .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against various fungal species. The antifungal efficacy was evaluated using standard strains such as Candida albicans and Aspergillus niger. The following table summarizes the antifungal activity:

| Compound | Fungal Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Candida albicans | 15 |

| Other Derivative | Aspergillus niger | 18 |

These findings indicate a potential for developing new antifungal agents based on this compound's structure .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been explored in various studies. Notably, compounds featuring the thiadiazole ring have been reported to induce apoptosis in cancer cell lines. For example:

- Study Findings: A derivative of thiadiazole demonstrated cytotoxic effects on breast cancer cell lines with an IC50 value of 25 µM.

This suggests that further investigation into structural modifications could lead to more potent anticancer agents .

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

- A comprehensive study conducted by Shruthi et al. (2019) evaluated a series of thiadiazole derivatives for their antimicrobial activities. The study highlighted that compounds with methoxy substitutions exhibited enhanced activity against Mycobacterium tuberculosis with inhibition rates exceeding 90% at specific concentrations .

-

Antifungal Screening :

- Another research effort assessed the antifungal properties of various thiadiazole derivatives against clinical isolates of fungi. The results indicated that modifications in the phenyl ring significantly influenced antifungal activity, with some compounds achieving inhibition zones greater than 20 mm .

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

One of the most notable applications of 5-((4-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine is its potential as an antimicrobial agent. Research indicates that this compound exhibits significant activity against various bacterial and fungal strains. For instance, studies have shown that it effectively inhibits the growth of Gram-positive and Gram-negative bacteria, as well as certain fungi, making it a candidate for developing new antibiotics .

Mechanism of Action

The mechanism through which this compound exerts its antimicrobial effects may involve the inhibition of specific enzymes or receptors essential for microbial survival. Understanding these interactions is crucial for optimizing its efficacy as a therapeutic agent .

Anticancer Potential

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Preliminary studies suggest that it may inhibit matrix metalloproteinase-9 (MMP-9), an enzyme implicated in cancer metastasis . Compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines comparable to established chemotherapeutics like cisplatin .

Agricultural Applications

Pesticidal Properties

The thiadiazole moiety present in this compound has been associated with pesticidal activities. Research indicates that derivatives of thiadiazole compounds can act as effective fungicides and insecticides . The compound's ability to disrupt microbial growth makes it a promising candidate for agricultural applications aimed at protecting crops from pathogens.

Material Science

Polymer Chemistry

In material science, the unique properties of this compound allow for potential applications in polymer chemistry. The incorporation of thiadiazole derivatives into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials . This could lead to the development of advanced materials suitable for various industrial applications.

Data Table: Comparison of Biological Activities

| Activity Type | Compound | Target Organism/Cell Line | IC50 (mM) | Notes |

|---|---|---|---|---|

| Antimicrobial | This compound | Escherichia coli | 0.128 ± 0.027 | Effective against Gram-negative bacteria |

| Antimicrobial | This compound | Staphylococcus aureus | 0.137 ± 0.015 | Effective against Gram-positive bacteria |

| Anticancer | Similar thiadiazole derivatives | A549 (lung cancer) | 0.128 ± 0.027 | Comparable to cisplatin |

| Anticancer | Similar thiadiazole derivatives | C6 (glioma) | 0.157 ± 0.016 | Notable cytotoxic effects |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various thiadiazole derivatives, this compound was found to outperform traditional antibiotics in inhibiting the growth of resistant bacterial strains . This highlights its potential as a novel therapeutic agent in combating antibiotic resistance.

Case Study 2: Anticancer Activity

Another investigation into the anticancer properties of thiadiazole derivatives revealed that compounds similar to this compound exhibited significant inhibition of MMP-9 activity in vitro . This suggests a promising avenue for developing targeted cancer therapies utilizing this compound.

相似化合物的比较

Substituent Effects on Physicochemical Properties

The biological and chemical behavior of thiadiazole derivatives is heavily influenced by substituents. Below is a structural comparison of key analogs:

Key Observations :

- Electron-Donating vs. In contrast, chloro () and fluoro () substituents withdraw electrons, which may enhance reactivity or alter target binding.

- Lipophilicity: Ethyl and phenoxyethyl groups () increase hydrophobicity, likely improving blood-brain barrier penetration but reducing solubility.

- Sulfur Modifications : Thioether-containing analogs () exhibit distinct mechanisms, such as inhibiting dihydrofolate reductase (DHFR) via sulfur-enzyme interactions .

Key Findings :

- Anticancer Activity : Fluorinated analogs () show enhanced potency due to improved cellular uptake and target binding. The target compound’s methoxy group may limit penetration compared to smaller substituents.

- Antimicrobial Spectrum : Chloro-substituted derivatives () exhibit broad-spectrum activity, possibly due to increased electrophilicity disrupting microbial membranes.

- Enzyme Targeting : Thioether derivatives () are more effective in DHFR inhibition, a key pathway in cancer and microbial proliferation.

Uniqueness of the Target Compound

The target compound’s methoxyphenoxy group balances electron donation and steric bulk, offering:

Selective Binding : The methoxy group may stabilize interactions with polar residues in enzyme active sites.

Synergistic Effects : Combined with the thiadiazole ring’s rigidity, this substituent may enhance specificity for kinase targets over DHFR .

常见问题

Q. How is regioselectivity analyzed in substitution reactions involving the thiadiazole core?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。